N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19976177
InChI: InChI=1S/C12H16N2OS/c1-4-10-6-8-16-11(10)12(15)14(3)9(2)5-7-13/h6,8-9H,4-5H2,1-3H3
SMILES:
Molecular Formula: C12H16N2OS
Molecular Weight: 236.34 g/mol

N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide

CAS No.:

Cat. No.: VC19976177

Molecular Formula: C12H16N2OS

Molecular Weight: 236.34 g/mol

* For research use only. Not for human or veterinary use.

N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide -

Specification

Molecular Formula C12H16N2OS
Molecular Weight 236.34 g/mol
IUPAC Name N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide
Standard InChI InChI=1S/C12H16N2OS/c1-4-10-6-8-16-11(10)12(15)14(3)9(2)5-7-13/h6,8-9H,4-5H2,1-3H3
Standard InChI Key UVDCVIMYVJKXAU-UHFFFAOYSA-N
Canonical SMILES CCC1=C(SC=C1)C(=O)N(C)C(C)CC#N

Introduction

N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide is a synthetic organic compound belonging to the class of thiophene derivatives. These compounds are renowned for their diverse biological activities and are of significant interest in medicinal chemistry and material science. The molecular formula of this compound is C12H16N2OS, with a molecular weight of approximately 236.34 g/mol.

Synthesis Methods

The synthesis of N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3-ethylthiophene-2-carboxylic acid with N-methylamine to form the corresponding amide. This intermediate is then reacted with 1-cyanopropan-2-yl chloride under basic conditions to yield the final product. Solvents such as tetrahydrofuran (THF) and catalysts like methanesulfonic acid are often used.

Biological Activities and Applications

This compound is of interest due to its potential biological activities, particularly in modulating biological pathways related to inflammation and cancer progression. Interaction studies focus on its binding affinities with specific enzymes or receptors, which can help identify its roles in these pathways.

Potential Applications Table

Application AreaDescription
Medicinal ChemistryPotential anti-inflammatory and anticancer properties
Materials ScienceUnique electronic properties for material applications

Comparison with Similar Compounds

N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide is distinguished by its specific combination of functional groups and the presence of the thiophene ring. This structure imparts distinct chemical properties and reactivity profiles that make it particularly valuable for applications where other similar compounds may not suffice.

Comparative Analysis Table

Compound NameStructureBiological Activity
tert-Butyl (1-cyanopropan-2-yl)carbamateStructureModerate anti-inflammatory effects
N-(1-cyanopropan-2-yl)-3-ethylpyridine-2-carboxamideStructureAnticancer properties

Research Findings and Future Directions

Further research is needed to fully explore the therapeutic potential and optimize the applications of N-(1-cyanopropan-2-yl)-3-ethyl-N-methylthiophene-2-carboxamide in various scientific fields. Studies on similar compounds suggest that they may interact with cellular targets, leading to alterations in cell signaling pathways.

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